molecular formula C9H14N2O2 B13161259 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

Cat. No.: B13161259
M. Wt: 182.22 g/mol
InChI Key: VMJUVOUDDCSNFO-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with a 1-methyl-1H-pyrazol-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazol-4-ol with cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazolyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole

Uniqueness

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is unique due to the presence of both a cyclopentanol ring and a pyrazolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxycyclopentan-1-ol

InChI

InChI=1S/C9H14N2O2/c1-11-6-7(5-10-11)13-9-4-2-3-8(9)12/h5-6,8-9,12H,2-4H2,1H3

InChI Key

VMJUVOUDDCSNFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2CCCC2O

Origin of Product

United States

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